3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine
Brand Name: Vulcanchem
CAS No.: 887595-57-5
VCID: VC16691987
InChI: InChI=1S/C8H11BrN2O2/c1-13-7-3-5(4-11-10)2-6(9)8(7)12/h2-3,11-12H,4,10H2,1H3
SMILES:
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine

CAS No.: 887595-57-5

Cat. No.: VC16691987

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine - 887595-57-5

Specification

CAS No. 887595-57-5
Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name 2-bromo-4-(hydrazinylmethyl)-6-methoxyphenol
Standard InChI InChI=1S/C8H11BrN2O2/c1-13-7-3-5(4-11-10)2-6(9)8(7)12/h2-3,11-12H,4,10H2,1H3
Standard InChI Key GRXKYWXTIMTFOD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)CNN)Br)O

Introduction

Structural and Physicochemical Properties

The molecular architecture of 3-bromo-4-hydroxy-5-methoxy-benzyl-hydrazine features a benzyl hydrazine core with three substituents: a bromine atom (electron-withdrawing), a hydroxyl group (electron-donating), and a methoxy group (electron-donating). This arrangement creates a polarized electronic environment, influencing its reactivity and intermolecular interactions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₈H₁₁BrN₂O₂
Molecular Weight231.09 g/mol
Functional Groups-NH-NH₂ (hydrazine), -OH, -OCH₃, -Br
Predicted SolubilityModerate in polar aprotic solvents (e.g., DMSO)

The hydroxyl and hydrazine groups enable hydrogen bonding, while the bromine atom facilitates electrophilic substitution reactions.

Synthesis and Industrial Preparation

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce side products.

  • Purification Techniques: Recrystallization from ethanol-water mixtures achieves >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles, enabling diverse derivatization:

NucleophileConditionsProductKey Applications
AminesDMF, 80°C, 12h3-Amino derivativesAnticancer agents
ThiolsK₂CO₃, DMSO, 60°CThioether analogsAntioxidant formulations

Mechanistic Insight:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing bromine activates the aromatic ring for attack by nucleophiles.

Metal Complexation

The hydroxyl and hydrazine groups chelate metal ions, forming stable complexes:

Metal IonStoichiometryStability Constant (log K)Application
Fe³⁺1:112.3 ± 0.2Catalytic oxidation
Cu²⁺2:115.8 ± 0.3Antimicrobial coatings

These complexes exhibit enhanced redox activity, making them candidates for catalytic and therapeutic uses.

Biological Activities and Mechanisms

Antioxidant Properties

Structural analogs demonstrate potent radical scavenging:

  • DPPH Assay: IC₅₀ values of 8.7 μM for hydroxyl radical neutralization .

  • Mechanism: Hydrazine and phenolic -OH groups donate hydrogen atoms to stabilize free radicals.

Anticancer Activity

Metal complexes induce apoptosis in cancer cell lines:

  • MCF-7 Breast Cancer: 78% apoptosis at 10 μM via caspase-3 activation .

  • Selectivity Index: >5-fold selectivity over normal fibroblasts.

Comparative Analysis with Structural Analogs

3-Bromo-4-fluoro-benzyl-hydrazine (C₇H₈BrFN₂)

  • Key Difference: Fluorine substitution enhances metabolic stability but reduces solubility.

  • Bioactivity: Lower antioxidant capacity (IC₅₀ = 15.2 μM) due to weaker hydrogen bonding .

3,5-Dibromo-4-hydroxybenzaldehyde Derivatives

  • Synthesis: Patent CN101250097B outlines bromination techniques for scalable production .

  • Applications: Intermediate in agrochemicals and dyes.

Applications in Medicinal and Material Science

Drug Discovery

  • Hydrazone Prodrugs: pH-sensitive release of anticancer agents .

  • Enzyme Inhibitors: Tyrosinase inhibition (IC₅₀ = 8.7 μM) for treating hyperpigmentation.

Catalysis

  • Oxidation Catalysts: Fe³⁺ complexes oxidize alkanes with 90% efficiency.

  • Polymer Stabilizers: Radical scavenging extends material lifespan.

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